2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrahydrofuro3,2-fbenzofuran is a chemical compound with a unique structure that includes fused furan and benzofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrahydrofuro3,2-fbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors, which undergo cyclization in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrahydrofuro3,2-fbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,3,5,6-tetrahydrofuro3,2-fbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrahydrofuro3,2-fbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2C-B-FLY: This compound has a similar structure but includes a bromine atom and an ethylamine side chain.
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Uniqueness
2,3,5,6-tetrahydrofuro3,2-fbenzofuran is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran |
InChI |
InChI=1S/C10H10O2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h5-6H,1-4H2 |
InChI Key |
PZYFHWRFHPZQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=C(CCO3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.